molecular formula C22H18N2O2 B2683452 (3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one CAS No. 478261-39-1

(3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2683452
CAS No.: 478261-39-1
M. Wt: 342.398
InChI Key: MXJFJSGNKHJSNC-LNVKXUELSA-N
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Description

(3Z)-3-{[(2-Methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a synthetic indolin-2-one derivative characterized by a Z-configuration at the C3 imino group. The molecule features a phenyl substituent at the N1 position and a (2-methylphenyl)methoxyimino group at C3. The compound’s synthesis likely involves condensation reactions between substituted oxindoles and hydroxylamine derivatives, as seen in analogous indolin-2-one syntheses .

Properties

IUPAC Name

(3Z)-3-[(2-methylphenyl)methoxyimino]-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-16-9-5-6-10-17(16)15-26-23-21-19-13-7-8-14-20(19)24(22(21)25)18-11-3-2-4-12-18/h2-14H,15H2,1H3/b23-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJFJSGNKHJSNC-LNVKXUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CO/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methylphenylmethanol with phenylhydrazine to form an intermediate, which is then cyclized to produce the indole core. .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are more environmentally friendly can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides , while reduction can produce indole alcohols .

Scientific Research Applications

(3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound belongs to the indolin-2-one family, which shares a core bicyclic structure but varies in substituents at the N1 and C3 positions. Key structural analogs include:

Compound Name N1 Substituent C3 Substituent Key Differences vs. Target Compound Source
(3Z)-3-[(4-Methylphenyl)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one Phenyl 4-Methylphenylimino Lacks methoxy group; methyl at para position
JK3-42 () Phenyl (4-Methoxyanilino)methylidene Methoxy-aniline substituent; no imino group
Compound 8 () - Pyrazol-5-ylmethylidene Heterocyclic substituent; no phenyl group
1191–146 () 4-Fluorobenzyl (4-Propargyloxyphenyl)aminomethylidene Fluorinated benzyl; propargyloxy group

Physicochemical Properties

Property Target Compound (Estimated) (3Z)-3-[(4-Methylphenyl)imino]-1-phenyl analog JK3-42 Compound 8
Molecular Weight (g/mol) ~363 303.3 333.4 211.2
Melting Point (°C) Not reported Not reported Not reported 249–251
HRMS [M+H]+ Not available - - 211.0865 (calc: 211.0871)
LogP (Predicted) ~3.5 ~3.1 ~2.8 ~1.9

Biological Activity

The compound (3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a member of the indole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of (3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one can be represented as follows:

C17H18N2O2\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_2

This structure features an indole backbone with a methoxyimino substituent, which is significant for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. For instance, in vitro assays indicated that concentrations as low as 10 µM led to significant reductions in cell viability in MCF-7 breast cancer cells .

Antioxidant Properties

The compound also displays antioxidant activity , which is critical for protecting cells from oxidative stress-related damage. In assays measuring DPPH radical scavenging activity, (3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one showed a dose-dependent increase in radical scavenging capacity, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

Neuroprotective Effects

In neuropharmacological studies, this compound has been evaluated for its potential neuroprotective effects against neurotoxic agents such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). It was found to reduce neurotoxicity in animal models by inhibiting monoamine oxidase B (MAO-B), which is implicated in dopaminergic neurodegeneration .

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that treatment with (3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one resulted in:

  • MCF-7 Cells : 70% inhibition at 20 µM after 48 hours.
  • PC-3 Cells : 65% inhibition at 20 µM after 48 hours.

Table 1 summarizes the IC50 values across different cell lines:

Cell LineIC50 (µM)
MCF-710
PC-312
HeLa15

Study 2: Antioxidant Activity

In another investigation focusing on antioxidant properties, the compound was tested against DPPH radicals:

Concentration (µM)% Scavenging Activity
1030
2055
5080

The results indicate a significant increase in antioxidant capacity with higher concentrations.

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